Olitigaltin

Description

This compound is an inhaled, small molecule inhibitor of galectin-3 (Gal-3), with potential anti-fibrotic activity. Upon administration, this compound inhibits the activity of Gal-3. This may prevent the activation of alveolar macrophages and fibroblasts, and the resulting fibrosis in the lungs. Gal-3, a beta-galactoside-binding lectin, is expressed in multiple cell types including macrophages, fibroblasts, activated T-lymphocytes and epithelial cells. It is upregulated in fibrotic lung diseases including idiopathic pulmonary fibrosis (IPF) and interstitial pneumonia associated with collagen vascular disease (CVD-IP), and plays an important role in fibrosis in multiple organs. It is also often dysregulated in cancers, and may play a role in angiogenesis, cell proliferation and cell survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

thio-digalactoside inhibito

Propriétés

IUPAC Name |

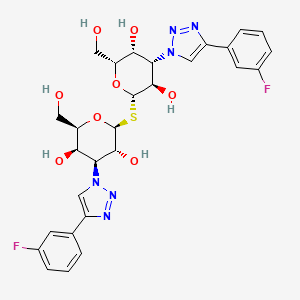

(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIDGBAHDZEYMT-MQFIMZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F2N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450824-22-2 | |

| Record name | Olitigaltin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TD-139 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLITIGALTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olitigaltin's Mechanism of Action in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olitigaltin (formerly TD-139/GB0139) is a potent and selective small-molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Preclinical evidence demonstrated that this compound attenuates pulmonary fibrosis by modulating pro-fibrotic signaling pathways, notably the transforming growth factor-beta (TGF-β) and Wnt/β-catenin pathways. Despite promising preclinical data, the Phase 2b GALACTIC-1 clinical trial did not meet its primary endpoint of slowing the rate of decline in forced vital capacity (FVC) in IPF patients. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Introduction to this compound and its Target: Galectin-3

Idiopathic pulmonary fibrosis is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function.[1] Galectin-3, a carbohydrate-binding protein, is a key player in the fibrotic process.[2] It is highly expressed in fibrotic tissues and is involved in various cellular processes that contribute to fibrosis, including myofibroblast activation, collagen production, and inflammation.[3][4] this compound was developed as a high-affinity inhibitor of the carbohydrate recognition domain of galectin-3, with the therapeutic goal of disrupting its pro-fibrotic functions.[3][4]

Physicochemical Properties and Binding Affinity

This compound is a synthetic thiodigalactoside designed for high-affinity binding to the carbohydrate recognition domain of galectin-3.[5] Its selectivity for galectin-3 over other galectins is a key feature of its design.

| Parameter | Value | Reference |

| Target | Galectin-3 | [3][4] |

| Binding Affinity (Kd) for Galectin-3 | 0.036 µM (36 nM) | [4][6] |

| Binding Affinity (Kd) for Galectin-1 | 2.2 µM | [4][6] |

| Binding Affinity (Kd) for Galectin-7 | 32 µM | [4][6] |

Preclinical Evidence of Efficacy

In Vitro Studies: Inhibition of Pro-fibrotic Signaling

Preclinical in vitro studies using primary lung alveolar epithelial cells (AECs) demonstrated that this compound effectively counteracts the pro-fibrotic effects of TGF-β1, a central mediator of fibrosis.

-

Inhibition of β-catenin Nuclear Translocation: this compound was shown to reduce the TGF-β1-induced translocation of β-catenin to the nucleus in primary lung AECs.[4] This is a critical step in the activation of Wnt/β-catenin signaling, which is aberrantly activated in IPF.[5][7][8][9]

-

Blockade of β-catenin Phosphorylation: The drug also blocks the TGF-β1-induced phosphorylation of β-catenin, a key step in its activation and subsequent nuclear translocation.[4]

In Vivo Studies: Attenuation of Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced pulmonary fibrosis mouse model is a widely used preclinical model that recapitulates many features of human IPF.[9] In this model, this compound demonstrated significant anti-fibrotic effects.

-

Reduction in Lung Collagen: Treatment with this compound resulted in a significant decrease in total lung collagen content, a primary hallmark of pulmonary fibrosis.[4]

-

Decreased β-catenin Activation: Consistent with the in vitro findings, this compound treatment led to decreased activation of β-catenin in the lungs of bleomycin-treated mice.[4]

| Preclinical Model | Key Finding | Quantitative Data | Reference |

| Primary Lung Alveolar Epithelial Cells (in vitro) | Reduced TGF-β1-induced β-catenin nuclear translocation | Data not specified | [4] |

| Primary Lung Alveolar Epithelial Cells (in vitro) | Blocked TGF-β1-induced β-catenin phosphorylation | Data not specified | [4] |

| Bleomycin-induced Pulmonary Fibrosis (in vivo mouse model) | Significant decrease in total lung collagen | Specific percentage reduction not available | [4] |

| Bleomycin-induced Pulmonary Fibrosis (in vivo mouse model) | Decreased β-catenin activation | Data not specified | [4] |

Clinical Development and Trial Results

This compound progressed through Phase 1 and Phase 2 clinical trials for the treatment of IPF.[10][11]

Phase 1/2a Study (NCT02257177)

Phase 2b GALACTIC-1 Trial (NCT03832946)

The GALACTIC-1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of inhaled this compound (3 mg once daily) over 52 weeks in IPF patients not receiving standard of care treatment.[12][13]

Primary Endpoint: The trial did not meet its primary endpoint, which was the change from baseline in the rate of decline in Forced Vital Capacity (FVC).[7][8]

| Treatment Group | Mean Change in FVC from Baseline to Week 52 (mL) | Placebo-Corrected Difference (mL) [95% CI] | Reference |

| This compound (3 mg) | -316.6 | -189.2 [-311.28 to -67.10] | [7][8] |

| Placebo | -127.4 | N/A | [7][8] |

Key Secondary Endpoints and Biomarker Analysis: Detailed quantitative data for the secondary endpoints and the pre-specified biomarker analyses from the GALACTIC-1 trial are not fully available in the public domain. The top-line results indicated a lack of target engagement, as levels of galectin-3 increased in both the this compound and placebo arms over the 52-week period.[7][8]

Detailed Mechanism of Action: Signaling Pathways

This compound's mechanism of action is centered on the inhibition of galectin-3, which in turn modulates the interconnected TGF-β and Wnt/β-catenin signaling pathways.

The Role of Galectin-3 in Fibrotic Signaling

Galectin-3 acts as a key modulator of pro-fibrotic signaling. It can interact with cell surface receptors, including TGF-β receptors and integrins, to enhance their signaling activity.[11] This potentiation of pro-fibrotic signals is a critical aspect of its role in IPF pathogenesis.

Crosstalk between TGF-β and Wnt/β-catenin Signaling

The TGF-β and Wnt/β-catenin pathways are intricately linked in the context of fibrosis. TGF-β can activate Wnt/β-catenin signaling through both Smad-dependent and independent mechanisms. This crosstalk amplifies the fibrotic response, leading to increased myofibroblast differentiation and extracellular matrix deposition.

This compound's Modulation of Signaling Pathways

By binding to and inhibiting galectin-3, this compound is proposed to disrupt the potentiation of TGF-β receptor signaling. This leads to a downstream reduction in the activation of the Wnt/β-catenin pathway, as evidenced by the decreased phosphorylation and nuclear translocation of β-catenin.

Caption: this compound inhibits Galectin-3, disrupting TGF-β and Wnt/β-catenin signaling in IPF.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

-

Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (typically 1-3 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.

-

This compound Administration: this compound is typically administered via inhalation or intraperitoneal injection at a specified dose and frequency, starting at a designated time point post-bleomycin instillation.

-

Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days post-bleomycin), lungs are harvested. One lung is often used for histological analysis (e.g., Masson's trichrome staining to visualize collagen) and scoring of fibrosis severity (e.g., Ashcroft score). The other lung is processed for biochemical analysis.

-

Hydroxyproline Assay for Collagen Quantification: The lung tissue is homogenized and hydrolyzed in strong acid (e.g., 6N HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 18-24 hours) to break down proteins into their constituent amino acids. The hydroxyproline content in the hydrolysate is then measured colorimetrically after reaction with chloramine-T and Ehrlich's reagent. The amount of hydroxyproline is directly proportional to the collagen content.

In Vitro TGF-β1-Induced β-catenin Nuclear Translocation Assay

-

Cell Culture: Primary human or murine alveolar epithelial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a specified duration (e.g., 1 hour) before stimulation with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for a defined period (e.g., 2-24 hours).

-

Immunofluorescence Staining: After treatment, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with bovine serum albumin). Cells are then incubated with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye such as DAPI.

-

Imaging and Analysis: Cells are visualized using a fluorescence microscope. The nuclear translocation of β-catenin is quantified by measuring the fluorescence intensity of β-catenin staining within the nucleus relative to the cytoplasm.

Caption: Workflow for assessing TGF-β1-induced β-catenin nuclear translocation.

Clinical Trial Methodology (GALACTIC-1)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2b study.

-

Patient Population: Patients aged ≥ 40 years with a diagnosis of IPF according to ATS/ERS/JRS/ALAT criteria, with FVC > 45% of predicted and DLCO 30-79% of predicted.

-

Intervention: Inhaled this compound (3 mg) or placebo once daily for 52 weeks.

-

Primary Endpoint Measurement (FVC): Spirometry was performed at baseline and at specified intervals throughout the 52-week treatment period to measure FVC. The rate of change in FVC from baseline was calculated.

Discussion and Future Perspectives

The journey of this compound for the treatment of IPF highlights the complexities of translating promising preclinical findings into clinical efficacy. While the in vitro and in vivo studies strongly supported the hypothesis that inhibiting galectin-3 could be a viable therapeutic strategy for IPF, the GALACTIC-1 trial failed to demonstrate a clinical benefit. The lack of target engagement observed in the Phase 2b study raises questions about the drug's delivery, dosing, or the translatability of the preclinical models.

Despite the discontinuation of this compound's development for IPF, the extensive research into its mechanism of action has provided valuable insights into the role of galectin-3 and the intricate interplay of the TGF-β and Wnt/β-catenin signaling pathways in the pathogenesis of pulmonary fibrosis. This knowledge can inform the development of future anti-fibrotic therapies. Further investigation into the reasons for the clinical trial's failure is warranted and may guide the design of future studies targeting galectin-3 or related pathways.

Conclusion

This compound is a selective inhibitor of galectin-3 that demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis by modulating the TGF-β and Wnt/β-catenin signaling pathways. However, these promising preclinical results did not translate into clinical efficacy in the Phase 2b GALACTIC-1 trial for idiopathic pulmonary fibrosis. This technical guide has summarized the available data on this compound's mechanism of action, providing a resource for researchers in the field of fibrosis and drug development.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Nuclear Translocation Screening for ß-catenin modulators [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smad3-dependent nuclear translocation of β-catenin is required for TGF-β1-induced proliferation of bone marrow-derived adult human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis. | Department of Chemistry [chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in idiopathic pulmonary fibrosis diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Olitigaltin's Binding Affinity and Selectivity for Galectin-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olitigaltin (also known as TD139 or GB0139) is a potent and selective small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including fibrosis and cancer. This document provides a comprehensive technical guide on the binding affinity and selectivity of this compound for galectin-3. It includes a summary of quantitative binding data, detailed hypothetical experimental protocols for assessing binding and cellular activity, and visualizations of key experimental workflows and the relevant signaling pathway.

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for human galectin-3 and demonstrates significant selectivity over other members of the galectin family, such as galectin-1 and galectin-7. The dissociation constant (Kd) is a key measure of binding affinity, with a lower Kd value indicating a stronger interaction.

Quantitative Binding Data

| Ligand | Target Protein | Dissociation Constant (Kd) | Fold Selectivity vs. Galectin-3 | Reference |

| This compound (TD139) | Galectin-3 | 36 nM | - | [1] |

| This compound (TD139) | Galectin-3 | 68 nM | - | [2] |

| This compound (TD139) | Galectin-1 | 0.22 µM (220 nM) | ~6.1 - 3.2 fold | [2] |

| This compound (TD139) | Galectin-1 | 2.2 µM (2200 nM) | ~61.1 fold | [1] |

| This compound (TD139) | Galectin-7 | 38 µM (38,000 nM) | ~1055.6 - 558.8 fold | [2] |

| This compound (TD139) | Galectin-7 | 32 µM (32,000 nM) | ~888.9 fold | [1] |

Experimental Protocols

The following sections detail the methodologies that can be employed to determine the binding affinity and selectivity of this compound for galectin-3, as well as its impact on a key signaling pathway. These protocols are based on established biophysical and cell-based assay techniques.

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to galectin-3.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human galectin-3

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Galectin-3:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject recombinant human galectin-3 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of galectin-3 to allow for background subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject the this compound solutions over the galectin-3 and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of a low pH buffer or high salt concentration).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the dissociation constant (Kd = kd/ka).

-

Workflow Diagram:

Selectivity Profiling using Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the selectivity of this compound for galectin-3 over other galectins.

Materials:

-

Fluorescence polarization plate reader

-

Fluorescently labeled probe with known affinity for galectins (e.g., a fluorescein-labeled lactose derivative)

-

Recombinant human galectin-3, galectin-1, and galectin-7

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescent probe and the respective galectin protein (galectin-3, galectin-1, or galectin-7). The concentration of the galectin should be chosen to give a significant polarization signal.

-

Add a dilution series of this compound to the wells.

-

Include control wells with only the fluorescent probe (for minimum polarization) and wells with the probe and galectin but no inhibitor (for maximum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

-

Compare the IC50 values for galectin-3, galectin-1, and galectin-7 to determine the selectivity profile.

-

Workflow Diagram:

Assessment of Cellular Activity: Inhibition of TGF-β1-Induced β-Catenin Nuclear Translocation

This cell-based assay evaluates the ability of this compound to inhibit a downstream signaling event mediated by galectin-3.

Objective: To determine if this compound can block the TGF-β1-induced translocation of β-catenin from the cytoplasm to the nucleus in alveolar epithelial cells (AECs).

Materials:

-

Primary human or murine alveolar epithelial cells (AECs)

-

Cell culture reagents

-

Recombinant human TGF-β1

-

This compound

-

Reagents for immunofluorescence staining (primary antibody against β-catenin, fluorescently labeled secondary antibody, DAPI for nuclear staining)

-

Fluorescence microscope

-

Reagents for cellular fractionation and Western blotting (lysis buffers, antibodies against β-catenin, a nuclear marker like Lamin B1, and a cytoplasmic marker like GAPDH)

Procedure:

-

Cell Treatment:

-

Culture AECs to an appropriate confluency.

-

Pre-treat the cells with a dilution series of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a time known to induce β-catenin translocation (e.g., 24 hours). Include vehicle-treated and TGF-β1-only controls.

-

-

Analysis by Immunofluorescence:

-

Fix and permeabilize the treated cells.

-

Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of β-catenin using a fluorescence microscope.

-

-

Analysis by Western Blotting:

-

Harvest the treated cells and perform cellular fractionation to separate the nuclear and cytoplasmic components.

-

Perform SDS-PAGE and Western blotting on the fractions.

-

Probe the blots with antibodies against β-catenin, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to assess the purity of the fractions and the amount of β-catenin in each compartment.

-

-

Data Analysis:

-

For immunofluorescence, qualitatively or quantitatively assess the nuclear localization of β-catenin in the different treatment groups.

-

For Western blotting, quantify the band intensities to determine the relative amount of β-catenin in the nucleus versus the cytoplasm.

-

Signaling Pathway

This compound's mechanism of action involves the inhibition of galectin-3, which in turn modulates the TGF-β1-induced β-catenin signaling pathway. In fibrotic diseases, TGF-β1 promotes the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator to drive the expression of pro-fibrotic genes. This compound, by inhibiting galectin-3, has been shown to reduce this TGF-β1–induced nuclear translocation of β-catenin.[2]

Signaling Pathway Diagram:

Conclusion

This compound is a high-affinity inhibitor of galectin-3 with significant selectivity over other galectins. Its mechanism of action involves the modulation of pro-fibrotic signaling pathways, such as the TGF-β1-induced nuclear translocation of β-catenin. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound's binding characteristics and cellular activity. This information is critical for researchers and drug development professionals working on the therapeutic potential of galectin-3 inhibition.

References

The Role of Olitigaltin in Modulating Galectin-3 Signaling Pathways: A Technical Guide

Abstract

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a spectrum of pathological processes, including inflammation and fibrosis. Its multifaceted role in modulating key cellular signaling pathways has positioned it as a significant therapeutic target. Olitigaltin (formerly TD139/GB0139), a potent and selective small-molecule inhibitor of galectin-3, has shown considerable promise in preclinical and clinical studies. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates galectin-3-mediated signaling. We will delve into its effects on the Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document will present quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Galectin-3

Galectin-3 is a unique member of the galectin family, characterized by its chimera-type structure, which includes a C-terminal carbohydrate-recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1] It is expressed in various cell types, including macrophages, epithelial cells, and fibroblasts, and can be found in the cytoplasm, nucleus, and extracellular space.[1] This ubiquitous presence allows it to participate in a wide array of biological functions such as cell adhesion, activation, proliferation, and apoptosis.[2] In pathological contexts, particularly in fibrotic diseases and cancer, galectin-3 expression is often significantly upregulated.[3][4] It promotes fibrosis by activating myofibroblasts and mediating the signaling of pro-fibrotic cytokines like TGF-β.[3][4]

This compound (TD139): A Potent Galectin-3 Inhibitor

This compound, also known as TD139 or GB0139, is a thiodigalactoside inhibitor designed to specifically target the carbohydrate-binding pocket of galectin-3 with high affinity.[5] Its design allows for potent and selective inhibition of galectin-3, thereby blocking its interactions with various glycoproteins on the cell surface and in the extracellular matrix.[6][7] this compound has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and has demonstrated the ability to reduce fibrosis in preclinical models by attenuating galectin-3-mediated pathological processes.[8][9]

Quantitative Analysis of this compound-Galectin Binding

The selectivity and potency of this compound are quantified by its dissociation constant (Kd), which measures the binding affinity to its target. A lower Kd value signifies a stronger binding affinity. This compound exhibits high affinity for galectin-3 and significantly lower affinity for other galectins, highlighting its selectivity.[6][7][8]

| Ligand | Target | Dissociation Constant (Kd) |

| This compound (TD139) | Galectin-3 | 0.036 µM (36 nM)[6][7][8] |

| This compound (TD139) | Galectin-1 | 2.2 µM[6][7][8] |

| This compound (TD139) | Galectin-7 | 32 µM[6][7][8] |

Modulation of Key Signaling Pathways by this compound

Galectin-3 exerts its pro-fibrotic and pro-inflammatory effects by modulating several key signaling pathways. This compound, by inhibiting galectin-3, can effectively disrupt these pathological signaling cascades.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibrosis.[10] Galectin-3 has been shown to potentiate TGF-β signaling by interacting with TGF-β receptors (TβRI/II) and integrins on the cell surface.[1][2] This interaction can enhance receptor stability and prolong downstream signaling, leading to the activation of fibroblasts and excessive extracellular matrix deposition.[2][4] Specifically, galectin-3 can promote the activation of Smad2/3, as well as non-Smad pathways like the β-catenin pathway.[9] this compound has been demonstrated to block TGF-β1-induced β-catenin activation and reduce lung fibrosis.[6][9]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for tissue development and homeostasis, but its dysregulation is implicated in fibrosis and cancer.[11] Galectin-3 can modulate this pathway, although its role can be context-dependent. In some cancers, galectin-3 promotes Wnt signaling by stabilizing β-catenin.[12][13][14] It can achieve this by activating the PI3K/Akt pathway, which in turn inhibits Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the β-catenin destruction complex.[12][13][14] This leads to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.[12][13][14] this compound's inhibition of galectin-3 is expected to counteract this effect, reducing β-catenin activation.[6]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.[15] Galectin-3 has been shown to activate this pathway in various cell types, including macrophages and cancer cells.[12][16] This activation can promote a pro-survival and pro-inflammatory phenotype. For instance, galectin-3 can stimulate the PI3K/Akt pathway in macrophages, leading to their conversion into an M2 immunosuppressive phenotype.[16] The inhibition of galectin-3 by this compound would be expected to dampen this PI3K/Akt activation, thereby reducing inflammation and cell survival in pathological contexts.

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the interaction between this compound and galectin-3, and its downstream effects. Researchers should optimize these protocols for their specific experimental conditions.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique is used to measure the binding kinetics and affinity (Kd) between this compound and galectin-3.

Methodology:

-

Immobilization: Covalently immobilize recombinant human galectin-3 onto a sensor chip (e.g., CM5) surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: Inject the different concentrations of this compound over the immobilized galectin-3 surface and a reference flow cell. Monitor the change in the refractive index in real-time to obtain sensorgrams.

-

Regeneration: After each this compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Co-IP is used to determine if galectin-3 physically interacts with other proteins, such as TGF-β receptors or β-catenin, in a cellular context and how this compound affects this interaction.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-galectin-3) overnight at 4°C. For the experimental condition, pre-treat cells with this compound before lysis.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein (e.g., anti-TβRII or anti-β-catenin) to detect the interaction.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to quantify changes in the expression or phosphorylation status of proteins within a signaling pathway upon treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells with relevant stimuli (e.g., TGF-β) in the presence or absence of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad2, anti-β-catenin, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a highly potent and selective inhibitor of galectin-3 that effectively modulates key signaling pathways implicated in fibrosis and inflammation. By disrupting the ability of galectin-3 to potentiate TGF-β signaling, promote Wnt/β-catenin activation, and stimulate the PI3K/Akt pathway, this compound presents a promising therapeutic strategy for diseases driven by galectin-3 dysregulation. The experimental frameworks provided herein offer a basis for further investigation into the nuanced molecular interactions and cellular consequences of galectin-3 inhibition. Continued research in this area will be crucial for the clinical development of this compound and other galectin-3 targeted therapies.

References

- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3 diminishes Wnt signaling in the postnatal subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. atsjournals.org [atsjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis [spiral.imperial.ac.uk]

- 12. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Olitigaltin's Impact on Fibroblast Activation and Collagen Deposition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olitigaltin (also known as GB0139 and TD139) is a potent, small-molecule inhibitor of Galectin-3, a β-galactoside-binding lectin.[1] Developed for the potential treatment of idiopathic pulmonary fibrosis (IPF), this compound was administered via inhalation to directly target the lungs.[2][3] Galectin-3 is a key regulator of fibrosis, playing a multifactorial role in the pathological processes that lead to excessive extracellular matrix deposition and tissue scarring.[2][4] It is upregulated in fibrotic diseases and is involved in the activation of macrophages and fibroblasts, which are central to the progression of fibrosis.[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical pro-fibrotic signaling pathways, fibroblast activation, and subsequent collagen deposition, supported by data from preclinical and clinical studies. Although clinical development for IPF was discontinued, the study of this compound provides valuable insights into targeting Galectin-3 in fibrotic diseases.

Mechanism of Action: Inhibition of Galectin-3

Galectin-3 contributes to fibrosis through its ability to interact with and modulate the signaling of multiple cell surface receptors, including integrins and Transforming Growth Factor-β (TGF-β) receptors.[6][7] By binding to the carbohydrate recognition domain of Galectin-3 with high affinity, this compound blocks these downstream interactions.[8][9] This inhibition is hypothesized to prevent the activation of fibroblasts into matrix-secreting myofibroblasts and reduce the inflammatory cascades that perpetuate the fibrotic response.[1][2] Preclinical studies have shown that the absence or inhibition of Galectin-3 leads to attenuated fibrosis in murine models of lung and liver fibrosis.[2][5] this compound's anti-fibrotic potential is centered on disrupting the recruitment and expansion of Galectin-3-secreting macrophages that drive local myofibroblast activation.

Core Signaling Pathways in Fibrosis and this compound's Influence

Fibrosis is driven by a complex network of signaling pathways. This compound's primary target, Galectin-3, is a key modulator of two of the most critical pathways: TGF-β and Wnt/β-catenin.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β pathway is a central orchestrator of fibrosis.[10][11] Upon activation, TGF-β binds to its receptors on the cell surface, leading to the phosphorylation of intracellular Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of pro-fibrotic genes, including those for collagens and α-Smooth Muscle Actin (α-SMA).[10][12]

Galectin-3 potentiates TGF-β signaling. It can interact directly with components of the TGF-β signaling cascade and promotes integrin-mediated activation of latent TGF-β1.[6] By inhibiting Galectin-3, this compound is believed to dampen this pro-fibrotic signaling, thereby reducing fibroblast activation and matrix production.[5]

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway, crucial during development, is aberrantly reactivated in IPF.[13][14] In the canonical pathway, Wnt ligands bind to Frizzled (Fzd) and LRP5/6 co-receptors, leading to the inhibition of a destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/Lef transcription factors to activate target genes involved in cell proliferation and matrix production.[15] Studies have shown that Wnt/β-catenin signaling is increased in IPF lung tissue, particularly in alveolar epithelial cells.[13][15] Preclinical data indicate that this compound reduces TGF-β1-induced β-catenin translocation to the nucleus in alveolar epithelial cells, suggesting an intersection between Galectin-3 inhibition and the Wnt pathway.[8][9]

Effect on Fibroblast Activation and Collagen Deposition

A hallmark of fibrosis is the transformation of quiescent fibroblasts into activated myofibroblasts, which are characterized by the expression of α-SMA and are the primary source of excessive collagen deposition.[5]

Fibroblast Activation

Preclinical studies demonstrate that Galectin-3 is required for TGF-β-mediated myofibroblast activation.[5] In vitro, Galectin-3 stimulates fibroblast proliferation, and its genetic deletion blocks myofibroblast activation.[4][5] this compound has been shown to exert anti-fibrotic effects in precision-cut lung slices (PCLS) from IPF tissue, reducing markers of fibrosis to a degree comparable to approved IPF therapies.[16]

Collagen Deposition

By inhibiting the upstream signaling pathways and subsequent fibroblast activation, this compound has been shown to reduce collagen deposition in animal models. In the bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment resulted in a significant decrease in total lung collagen.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Fibrosis Models

| Model System | Key Finding | Outcome Measure | Reference |

| Bleomycin-induced mouse model | This compound significantly reduced fibrosis. | Decrease in total lung collagen. | [8] |

| Bleomycin-induced mouse model | This compound treatment was associated with reduced β-catenin activation. | Decreased nuclear β-catenin. | [9] |

| Primary lung alveolar epithelial cells | This compound reduced TGF-β1-induced β-catenin translocation to the nucleus. | Immunofluorescence analysis. | [8][9] |

| IPF Precision-Cut Lung Slices (PCLS) | This compound demonstrated an anti-fibrotic effect comparable to pirfenidone and nintedanib. | Reduction in markers of fibrosis. | [16] |

Table 2: Clinical Biomarker Modulation by this compound (Phase 1/2a Study NCT02257177)

| Biomarker | Effect in IPF Patients (14-day treatment) | Significance | Reference |

| Galectin-3 (on BAL macrophages) | Dose-dependent reduction in expression (3 mg and 10 mg doses). | Target engagement confirmed in the lung. | [17][18] |

| Platelet-Derived Growth Factor (PDGF-BB) | Reduction in plasma levels. | Associated with IPF pathobiology. | [17][18] |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Reduction in plasma levels. | Associated with IPF pathobiology. | [17][18] |

| Galectin-3 (plasma) | Reduction in plasma levels. | Systemic marker of fibrosis. | [17][18] |

| CCL18 | Reduction in plasma levels. | Prognostic for FVC change in IPF. | [17][18] |

| YKL-40 | Reduction in plasma levels. | Associated with IPF progression. | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used preclinical model to induce lung fibrosis and evaluate potential therapies.[19][20]

-

Induction: Male C57BL/6 mice are anesthetized. A single intratracheal instillation of bleomycin sulfate (e.g., 3.5 mg/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[2][21] Control animals receive saline only.

-

Treatment: this compound (or vehicle control) is administered, typically via inhalation or another relevant route, for a specified duration (e.g., daily for 14-21 days) starting at a set time point post-bleomycin induction.

-

Assessment of Fibrosis: At the end of the study period, animals are euthanized.

-

Histology: Lungs are harvested, fixed in formalin, paraffin-embedded, and sectioned. Sections are stained with Masson's trichrome to visualize collagen deposition (which stains blue/green).[20][22] Fibrosis is often scored using a semi-quantitative method like the Ashcroft score.

-

Collagen Quantification: Total lung collagen is quantified biochemically using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[23][24]

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell counts and cytokine levels.[19]

-

Human Precision-Cut Lung Slices (PCLS)

The PCLS model uses viable human lung tissue, preserving its complex 3D architecture, making it a powerful ex vivo tool for translational research.[25][26][27]

-

Tissue Preparation: Fresh, non-diseased or IPF lung tissue is obtained from surgical resections or explanted lungs. The tissue is inflated with a low-melting-point agarose solution to keep the alveoli open.[26][28]

-

Slicing: The agarose-embedded tissue is cut into thin, uniform slices (typically 200-500 µm) using a vibratome or microtome under sterile conditions.[28][29]

-

Culture and Treatment: Slices are cultured in media, often on a rocking platform or in transwell inserts, to ensure adequate nutrient and gas exchange. This compound, comparator drugs (e.g., pirfenidone), or a "fibrotic cocktail" (containing factors like TGF-β) are added to the culture medium.[16][26]

-

Analysis: After the treatment period (e.g., 5 days), slices and culture supernatants are harvested. Analysis includes qPCR for pro-fibrotic gene expression (e.g., COL1A1), multiplex immunoassays for secreted proteins and fibrosis markers, and immunostaining of the slices for proteins like α-SMA.[16][26]

Phase 1/2a Clinical Trial (NCT02257177)

This study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled this compound.[17][18][30]

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Participants: Part 1 involved single ascending doses in healthy volunteers. Part 2 involved multiple daily doses for 14 days in patients with IPF.[30]

-

Intervention: IPF patients received once-daily inhaled doses of this compound (0.3 mg, 3 mg, or 10 mg) or a matching placebo.[17]

-

Endpoints & Assessments:

-

Safety & Tolerability: Monitored through adverse event reporting, clinical examinations, and laboratory tests.

-

Pharmacokinetics: Plasma concentrations of this compound were measured to determine absorption, distribution, and half-life.

-

Pharmacodynamics (Target Engagement): Bronchoscopy with BAL was performed at baseline and after 14 days. Galectin-3 expression on alveolar macrophages was quantified via flow cytometry to confirm the drug reached its target.

-

Conclusion

This compound represents a targeted therapeutic approach to inhibiting fibrosis by neutralizing the activity of Galectin-3. Preclinical and early clinical data demonstrated that this mechanism could effectively engage its target in the lung, modulate key pro-fibrotic signaling pathways like TGF-β and Wnt/β-catenin, and reduce downstream markers of fibroblast activation and collagen deposition.[8][17] While the GALACTIC-1 Phase 2b trial did not meet its primary endpoint, leading to the discontinuation of the program for IPF, the investigation into this compound has significantly advanced the understanding of Galectin-3 as a central mediator in fibrosis. The data gathered provides a robust foundation for future research into Galectin-3 inhibition as a potential strategy for various fibrotic and inflammatory diseases.

References

- 1. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Functional Wnt Signaling Is Increased in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]

- 14. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound (GB0139) News - LARVOL Sigma [sigma.larvol.com]

- 17. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 20. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 21. researchgate.net [researchgate.net]

- 22. e-century.us [e-century.us]

- 23. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. quickzyme.com [quickzyme.com]

- 25. precisionary.com [precisionary.com]

- 26. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. atsjournals.org [atsjournals.org]

- 28. bowdish.ca [bowdish.ca]

- 29. 623.1.HTC_Precision_Cut_Lung_Slices [protocols.io]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Preclinical Pharmacodynamics of Olitigaltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Olitigaltin (formerly known as TD139 or GB0139) is a novel and potent small-molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo models, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Targeting Galectin-3

This compound is a selective inhibitor of the carbohydrate-binding domain of galectin-3.[1] Its high affinity and selectivity for galectin-3 over other galectins, such as galectin-1 and galectin-7, have been demonstrated, with a dissociation constant (Kd) of 0.036 µM for galectin-3, compared to 2.2 µM and 32 µM for galectin-1 and galectin-7, respectively.[1] By inhibiting galectin-3, this compound disrupts key pathological processes in fibrosis.

Preclinical Efficacy in Pulmonary Fibrosis Models

The primary preclinical model used to evaluate the anti-fibrotic potential of this compound is the bleomycin-induced lung fibrosis model in mice.[3][4] This model is a standard in the pharmaceutical industry for simulating human IPF.[3][4] In these studies, this compound has demonstrated a robust effect in reducing lung fibrosis.[3]

Quantitative In Vivo Efficacy

| Model | Treatment Regimen | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis in mice | Treatment initiated after fibrosis induction | Significant decrease in total lung collagen | [1] |

| Bleomycin-induced pulmonary fibrosis in mice | Not specified | Reduction in β-catenin activation | [1] |

Further specific quantitative data on dose-response relationships and percentage reduction in fibrotic markers from preclinical studies were not available in the public domain at the time of this review.

Signaling Pathway Modulation

This compound exerts its anti-fibrotic effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway in the development of fibrosis. In primary lung alveolar epithelial cells (AECs), this compound has been shown to reduce the translocation of β-catenin to the nucleus induced by transforming growth factor-beta 1 (TGF-β1) and to block TGF-β1–induced β-catenin phosphorylation.[1]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used preclinical model to induce lung fibrosis and test potential therapeutic agents.[3][4]

Objective: To evaluate the efficacy of this compound in reducing bleomycin-induced lung fibrosis.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intra-tracheal instillation of bleomycin sulfate is administered to the mice.

-

Treatment Groups:

-

Vehicle control group (receiving bleomycin and vehicle).

-

This compound treatment group(s) (receiving bleomycin and varying doses of this compound).

-

Sham control group (receiving saline instead of bleomycin).

-

-

Drug Administration: this compound or vehicle is administered, often starting at a specific time point after bleomycin instillation to model a therapeutic intervention. The route of administration in preclinical studies is not always specified but can be intraperitoneal, oral, or via inhalation.

-

Endpoint Analysis: After a defined period (e.g., 14 or 21 days), mice are euthanized, and lung tissue is harvested for analysis.

-

Histopathology: Lungs are sectioned and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.

-

Biochemical Analysis: Total lung collagen content is quantified, often using a hydroxyproline assay.

-

Gene and Protein Expression Analysis: Levels of pro-fibrotic markers and components of the Wnt/β-catenin pathway are measured using techniques like qPCR, Western blotting, or immunohistochemistry.

-

In Vitro Analysis of β-catenin Translocation

Objective: To determine the effect of this compound on TGF-β1-induced β-catenin signaling in lung epithelial cells.

Methodology:

-

Cell Culture: Primary lung alveolar epithelial cells (AECs) are cultured.

-

Stimulation: Cells are pre-treated with this compound or vehicle for a specified duration. Subsequently, cells are stimulated with recombinant human TGF-β1 to induce a pro-fibrotic response.

-

Analysis of β-catenin Phosphorylation: Cell lysates are collected at various time points post-stimulation. Western blotting is performed using antibodies specific for phosphorylated β-catenin and total β-catenin.

-

Analysis of β-catenin Nuclear Translocation:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against β-catenin. Nuclear counterstaining (e.g., with DAPI) is performed. Confocal microscopy is used to visualize the localization of β-catenin.

-

Cellular Fractionation: Nuclear and cytoplasmic fractions of cell lysates are separated. The amount of β-catenin in each fraction is determined by Western blotting.

-

Pharmacodynamic Biomarkers

In a clinical context, the pharmacodynamic effects of inhaled this compound (TD139) have been assessed in patients with IPF.[2] While not preclinical, these findings provide insight into translatable biomarkers. Treatment with this compound was associated with a reduction in galectin-3 expression on alveolar macrophages and a decrease in plasma biomarkers relevant to IPF pathophysiology, including:

-

Platelet-derived growth factor-BB (PDGF-BB)

-

Galectin-3

-

CCL18

-

YKL-40

These biomarkers can be valuable for assessing the biological activity of this compound in both preclinical and clinical settings.

Conclusion

Preclinical studies have established this compound as a potent and selective inhibitor of galectin-3 with significant anti-fibrotic activity in the bleomycin-induced lung fibrosis model. Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a key driver of fibrosis. The detailed experimental protocols and identified pharmacodynamic biomarkers provide a solid foundation for further investigation and clinical development of this compound as a potential therapeutic for idiopathic pulmonary fibrosis and other fibrotic diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction in Lung Fibrosis With the Anti-Galectin Drug GR-MD-02 Revealed in Preclinical Data | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]

- 4. accessnewswire.com [accessnewswire.com]

Methodological & Application

Application Notes and Protocols for Olitigaltin (TD-139) in In Vitro Research

Introduction

Olitigaltin, also known as TD-139 or GB0139, is a potent and selective small-molecule inhibitor of galectin-3 (Gal-3).[1][2][3] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][4][5] this compound is a thiodigalactoside derivative that exhibits high affinity for the carbohydrate recognition domain of galectin-3, thereby blocking its downstream signaling and pro-fibrotic activities.[1][3] It has been shown to modulate the phenotype of key cell types involved in fibrosis, such as macrophages and fibroblasts, and to inhibit epithelial-mesenchymal transition.[1][3] These application notes provide an overview of the in vitro properties of this compound and detailed protocols for its use in cell-based assays.

Quantitative Data Summary

The following tables summarize the binding affinity and inhibitory concentrations of this compound based on preclinical studies.

Table 1: Binding Affinity of this compound

| Target | Dissociation Constant (Kd) | Reference |

| Galectin-3 | 2.1 ± 0.1 nM | [4] |

| Galectin-3 | 0.036 µM (36 nM) | [2] |

| Galectin-3 | 68 nM | [6] |

| Galectin-1 | 0.22 µM (220 nM) | [2][6] |

| Galectin-7 | 32 - 38 µM | [2][6] |

Table 2: In Vitro Inhibitory Concentrations of this compound

| Cell Type | Parameter Measured | Effective Concentration | Reference |

| IPF Patient Bronchoalveolar Lavage (BAL) Macrophages | Galectin-3 Expression | IC50 = 361 ± 108 nM | [4] |

| Human Placental Tissues | Inhibition of TNF-α induced inflammation | 10 µM | [7] |

Experimental Protocols

Preparation of this compound Stock Solutions

Proper dissolution is critical for accurate and reproducible results.

For Cell-Based Assays:

-

Solvent: Use newly opened, anhydrous DMSO.

-

Procedure: Prepare a concentrated stock solution (e.g., 50 mg/mL or 77.08 mM) by dissolving this compound in DMSO.[6] Ultrasonic treatment may be required to aid dissolution.[6]

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Cell Culture and Treatment Protocol

This protocol provides a general workflow for studying the effects of this compound on cultured cells following stimulation with an inflammatory or pro-fibrotic agent.

Protocol: Inhibition of TNF-α-Induced Inflammation in Placental Tissue

This protocol details how to assess this compound's effect on inflammatory signaling, as demonstrated in human placental tissues stimulated with TNF-α.[7][8][9]

-

Tissue Preparation: Use fresh human placental tissues, cut into small explants.

-

Pre-incubation: Incubate tissue explants in culture medium overnight with or without 10 µM this compound.[7] A vehicle control (e.g., 0.1% DMSO) should be run in parallel.

-

Stimulation: Add TNF-α (final concentration 10 ng/mL) to the culture medium and incubate for a further 30 minutes for signaling pathway analysis or longer for cytokine expression analysis.[7]

-

Analysis:

-

Gene Expression (RT-qPCR): Harvest tissues, extract total RNA, and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[9]

-

Protein Expression (ELISA): Collect the culture supernatant and measure the secreted protein levels of IL-1β, IL-6, and MCP-1 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

-

Signaling Pathway (Western Blot): Prepare protein lysates from the tissue explants to analyze the phosphorylation status of ERK, JNK, and p38 MAP kinases.[7][8][9]

-

Protocol: Analysis of TGF-β1-Induced Pro-Fibrotic Signaling

This protocol is designed to investigate the effect of this compound on the TGF-β1/β-catenin pathway in primary lung alveolar epithelial cells (AECs).[2][6]

-

Cell Culture: Culture primary lung AECs according to standard protocols.

-

Treatment: Pre-treat the AECs with this compound at the desired concentration for a specified time before stimulating with TGF-β1.

-

Analysis (Western Blot):

-

After treatment, lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total β-catenin and phosphorylated β-catenin.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify band intensity to determine the effect of this compound on TGF-β1-induced β-catenin phosphorylation.[2][6]

-

-

Analysis (Immunofluorescence):

-

Grow AECs on coverslips and perform the treatment as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against β-catenin.

-

Use a fluorescently labeled secondary antibody to visualize β-catenin localization.

-

Counterstain nuclei with DAPI and analyze using a fluorescence microscope to assess the nuclear translocation of β-catenin.[2][6]

-

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting Galectin-3, which is a key modulator of multiple signaling pathways involved in inflammation and fibrosis.

Inhibition of TGF-β/β-catenin Pathway

Galectin-3 can upregulate TGF-β receptors, amplifying pro-fibrotic signaling.[5] In lung epithelial cells, this compound has been shown to reduce TGF-β1-induced phosphorylation and subsequent nuclear translocation of β-catenin, a critical step in fibrotic gene expression.[2][6]

Inhibition of TLR4/MyD88/NF-κB Pathway

Galectin-3 can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor that initiates innate immune responses. This leads to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB, driving the expression of pro-inflammatory genes. This compound can block this interaction, thereby reducing inflammation.[10]

Inhibition of MAPK (ERK/JNK/p38) Pathway

In the context of gestational diabetes mellitus, this compound was found to suppress the TNF-α-induced phosphorylation and activation of the MAP kinases ERK, JNK, and p38.[7][8][9] These kinases are central to cellular responses to stress and inflammation, and their inhibition by this compound contributes to its anti-inflammatory effects.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro and in vivo effects of Galectin‐3 inhibitor TD139 on inflammation and ERK/JNK/p38 pathway in gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo effects of Galectin-3 inhibitor TD139 on inflammation and ERK/JNK/p38 pathway in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (GB0139) News - LARVOL Sigma [sigma.larvol.com]

Application Notes and Protocols for Olitigaltin Treatment of Primary Lung Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olitigaltin (also known as TD-139 or GB0139) is a potent and selective small-molecule inhibitor of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that plays a significant role in the pathogenesis of idiopathic pulmonary fibrosis (IPF) by promoting inflammation and fibrosis.[2][3] this compound is under investigation as a therapeutic agent for IPF.[2] These application notes provide recommended concentrations and detailed protocols for the treatment of primary lung fibroblasts with this compound to evaluate its anti-fibrotic potential in vitro.

Mechanism of Action

This compound functions by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its activity.[3] In the context of lung fibrosis, galectin-3 has been shown to potentiate TGF-β1 signaling, a key driver of fibroblast-to-myofibroblast differentiation and subsequent extracellular matrix (ECM) deposition.[4] By inhibiting galectin-3, this compound can attenuate the downstream effects of the TGF-β1 signaling pathway, including the activation of β-catenin, and reduce the production of collagen and other ECM components by lung fibroblasts.[1][3]

Recommended Concentration of this compound

Based on preclinical studies, a concentration range of 0.3 µM to 10 µM is recommended for the treatment of primary lung fibroblasts in vitro. A concentration of 1 µM has been shown to be effective in inhibiting TGF-β1-induced profibrotic effects in human lung fibroblasts, while a range of 0.3-10 µM was used in precision-cut lung slices from IPF patients.[4] A concentration of 10 µM has been used to effectively block TGF-β–induced β-catenin activation in primary alveolar epithelial cells.[3] Researchers should perform a dose-response study within this range to determine the optimal concentration for their specific experimental conditions and cell type.

Quantitative Data Summary

| Parameter | This compound (GB0139) Concentration | Cell/Tissue Type | Observed Effect | Reference |

| Inhibition of Fibrotic Markers | 0.3 - 10 µM | Precision-Cut Lung Slices (IPF) | Reduced secretion of Col1a1, TIMP1, and hyaluronan | [4] |

| Inhibition of TGF-β1 induced pSmad2 levels | 1 µM | Human Lung Fibroblasts (HLFs) | Pretreatment reduced galectin-3 induced pSmad2 levels | [4] |

| Inhibition of β-catenin activation | 10 µM | Primary Alveolar Epithelial Cells | Blocked TGF-β–induced β-catenin activation | [3] |

Experimental Protocols

Protocol 1: Inhibition of TGF-β1-induced Myofibroblast Differentiation

This protocol is designed to assess the ability of this compound to inhibit the differentiation of primary lung fibroblasts into myofibroblasts, a key process in fibrosis.

Materials:

-

Primary human lung fibroblasts (HLFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Serum-free medium

-

Recombinant human TGF-β1 (carrier-free)

-

This compound (TD-139/GB0139)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

96-well imaging plates

Procedure:

-

Cell Seeding: Seed primary lung fibroblasts in a 96-well imaging plate at a density of 5,000-10,000 cells/well in fibroblast growth medium and incubate overnight to allow for attachment.

-

Serum Starvation: The following day, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.

-

Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound solutions or vehicle control (DMSO) to the cells and incubate for 1-2 hours.

-

TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free medium at a final concentration of 2-5 ng/mL. Add the TGF-β1 solution to all wells except for the negative control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

Immunofluorescence Staining for α-SMA:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody against α-SMA (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.

Protocol 2: Assessment of Collagen Deposition

This protocol measures the effect of this compound on the deposition of collagen, a major component of the fibrotic ECM.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound

-

DMSO

-

Sircol™ Soluble Collagen Assay Kit or similar

-

Cell lysis buffer

-

24-well plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1, using a 24-well plate and adjusting cell numbers accordingly.

-

Collagen Extraction and Quantification:

-

Soluble Collagen (from supernatant): Collect the cell culture supernatant from each well. Use a collagen quantification assay (e.g., Sircol™ assay) to measure the amount of soluble collagen secreted into the medium, following the manufacturer's instructions.

-

Insoluble Collagen (from cell layer):

-

Aspirate the remaining medium and wash the cell layer twice with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the amount of insoluble collagen in the cell lysate using a collagen assay kit.

-

-

-

Data Analysis: Normalize the collagen measurements to the total protein concentration or cell number in each well. Compare the amount of collagen in this compound-treated wells to the TGF-β1 stimulated control.

Visualizations

Caption: Experimental workflow for assessing this compound's anti-fibrotic effects.

Caption: this compound's inhibition of the pro-fibrotic signaling cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Olitigaltin Distribution in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for tracking the biodistribution of Olitigaltin (formerly FG-3019), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF), in preclinical animal models using in vivo imaging techniques. The following sections detail methodologies for both radionuclide and fluorescence-based imaging, offering flexibility for various research needs and imaging infrastructure.

Introduction to this compound and In Vivo Imaging

This compound is a therapeutic antibody under investigation for fibrotic diseases and some cancers.[1] Understanding its in vivo biodistribution, target engagement, and clearance is crucial for optimizing dosing strategies and evaluating therapeutic efficacy. In vivo imaging provides a non-invasive method to longitudinally monitor the localization of this compound in living animals, offering valuable pharmacokinetic and pharmacodynamic data.[2][3]

Two primary methods for tracking antibody distribution in vivo are radionuclide imaging (SPECT/PET) and fluorescence imaging. Radionuclide imaging offers high sensitivity and quantitative capabilities, while fluorescence imaging provides a non-radioactive alternative with high resolution for superficial tissues.[2][4]

Radionuclide-Based Imaging of this compound

Radionuclide imaging, such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), allows for sensitive and quantitative whole-body imaging of radiolabeled this compound.[5] Studies have utilized Iodine-125 (¹²⁵I) for radiolabeling this compound to investigate its biodistribution.[6]

Quantitative Data: Biodistribution of ¹²⁵I-Olitigaltin in Rats

The following table summarizes the biodistribution of intravenously administered ¹²⁵I-Olitigaltin in rats, both alone and in the presence of its target, recombinant human CTGF (rhCTGF). The data, adapted from previously published studies, is presented as the percentage of the injected dose per gram of tissue (%ID/g).[6]

| Tissue | ¹²⁵I-Olitigaltin Alone (%ID/g) | ¹²⁵I-Olitigaltin + rhCTGF (%ID/g) |